molecular formula C11H15NO2 B15338642 1-Amino-3-(3,4-dimethoxyphenyl)-2-propene

1-Amino-3-(3,4-dimethoxyphenyl)-2-propene

Cat. No.: B15338642
M. Wt: 193.24 g/mol
InChI Key: QIWFEXIJCDVGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(3,4-dimethoxyphenyl)-2-propene is a substituted propenylamine derivative featuring a 3,4-dimethoxyphenyl group and an amino functional group. This compound is of interest due to its structural similarity to bioactive molecules with neurotrophic, cytotoxic, or enzyme-inhibitory properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8H,7,12H2,1-2H3

InChI Key

QIWFEXIJCDVGGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CCN)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 3,4-Dimethoxyphenyl Moieties

The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules. Below is a comparison with key analogs:

trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 8 and 9)
  • Structure : Cyclohexene core with dual 3,4-dimethoxyphenyl and styryl substituents.
  • Bioactivity : Exhibited significant cytotoxicity against A549 (lung), MCF7 (breast), and HepG2 (liver) cancer cell lines, with IC50 values ranging from 2.73 ± 0.86 μM to 24.14 ± 3.12 μM .
(E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol (Compound 7)
  • Structure: Butenol chain with a terminal 3,4-dimethoxyphenyl group.
  • Bioactivity: Demonstrated weaker cytotoxicity (IC50 > 24 μM) compared to compounds 8 and 9, suggesting the amino group in the target compound may enhance bioactivity .
1,7-Bis(3,4-dimethoxyphenyl)-4,4-dimethyl-1,6-heptadiene-3,5-dione (TMC)
  • Structure: Curcuminoid derivative with a β-diketone core.
  • Bioactivity : Inhibits DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation. However, rapid metabolism limits its therapeutic utility .
  • Key Difference: The β-diketone moiety in TMC is absent in the target compound, which instead has an amino group. This substitution may alter metabolic stability and target specificity.

Functional Group Variations

1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one
  • Structure : Chalcone derivative with a ketone group.
  • Chemical Reactivity: The α,β-unsaturated ketone enables Michael addition reactions, a feature absent in the amino-substituted target compound .
1-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol Hydrochloride
  • Structure: Methylpropanol backbone with an amino group.
  • Applications : Used in pharmaceutical synthesis; the hydrochloride salt improves solubility, a modification that could be applied to the target compound .

Chemical Stability and Reactivity

  • β-O-4 Lignin Model Compounds: Example: 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol. Reactivity: Undergoes β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu, 30°C), generating 3,4-dimethoxybenzoic acid . Key Insight: The absence of ether linkages in the target compound may confer greater stability under alkaline conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.